
Sodium morpholine-4-carbodithioate
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Overview
Description
Sodium morpholine-4-carbodithioate is an organosulfur compound with the chemical formula C₅H₁₂NNaO₃S₂. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a morpholine ring attached to a carbodithioate group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide. The process can be summarized as follows :
Reactants: Morpholine, carbon disulfide, sodium hydroxide.
Solvent: Diethyl ether and methanol.
Industrial Production Methods: Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, reduced sulfur species.
Substitution Products: Various alkyl or acyl derivatives.
Scientific Research Applications
Sodium morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of metal sulfide nanoparticles and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of sodium morpholine-4-carbodithioate involves its ability to interact with various molecular targets through its carbodithioate group. This group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound’s sulfur atoms can participate in redox reactions, contributing to its biological and chemical reactivity .
Comparison with Similar Compounds
Morpholine-4-carbodithioate Complexes: These include complexes with metals such as cadmium, zinc, and copper.
Other Dithiocarbamates: Compounds like sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate.
Uniqueness: Sodium morpholine-4-carbodithioate is unique due to its morpholine ring, which imparts additional stability and reactivity compared to other dithiocarbamates. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and industrial applications .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing sodium morpholine-4-carbodithioate, and how can purity be optimized?
this compound is synthesized via the reaction of morpholine with carbon disulfide in the presence of a base (e.g., sodium hydroxide). Key steps include:
- Controlled addition of carbon disulfide to morpholine under inert conditions to avoid side reactions.
- Purification via recrystallization from ethanol-chloroform mixtures to achieve >95% purity .
- Characterization using FT-IR (peaks at 1460 cm⁻¹ for C=S and 1228 cm⁻¹ for C-N) and ¹H NMR (δ 3.48–4.42 ppm for morpholine protons) .
Q. How can the crystal structure of this compound derivatives be reliably determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, ensuring thermal ellipsoids are drawn at 50% probability levels .
- Analyze intermolecular interactions (e.g., C–H···S hydrogen bonds, π-π stacking) using ORTEP-3 for visualization .
- Example parameters: Monoclinic P2₁/c space group with a = 11.182 Å, b = 19.660 Å, c = 7.459 Å .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation; the compound reacts with HS-groups in enzymes, posing toxicity risks .
- Store in airtight containers away from moisture to prevent decomposition .
- Emergency protocols: Immediate skin washing with soap/water and medical consultation for accidental exposure .
Advanced Research Questions
Q. How can this compound be incorporated into coordination complexes, and what analytical methods validate their structures?
- Synthesize bismuth(III) complexes by reacting BiI₃ with this compound and phenanthroline in acetonitrile. Yield: 82% .
- Validate via elemental analysis (e.g., C 34.45%, H 3.37%) and SCXRD, identifying Bi–S bond lengths (~2.6–2.8 Å) and octahedral geometry .
Q. What strategies resolve contradictions in biological activity data for dithiocarbamate derivatives?
- Cross-validate antibacterial assays (e.g., disc diffusion vs. MIC methods) to account for solubility variations .
- Use molecular docking to correlate C–S bond flexibility with enzyme inhibition (e.g., HS-group targeting in Staphylococcus aureus) .
- Address false negatives by testing under anaerobic conditions, as some dithiocarbamates require redox-active environments .
Q. How does this compound function in RAFT polymerization, and what parameters control polymer dispersity?
- Acts as a chain-transfer agent (CTA) in N-vinyl pyrrolidone polymerization. Optimal conditions: [Monomer]/[CTA] = 100:1, [CTA]/[AIBN] = 5:1, 60°C .
- Control dispersity (Đ < 1.2) by adjusting reaction time and temperature. Activation energy (Eₐ) = 31.02 kJ/mol .
- Monitor via GPC and ¹H NMR to confirm end-group fidelity .
Q. What computational tools predict the conformational stability of morpholine-4-carbodithioate derivatives?
Properties
CAS No. |
873-58-5 |
---|---|
Molecular Formula |
C5H9NNaOS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
sodium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |
InChI Key |
ARLNBWVMAGSZDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)[S-].[Na+] |
Canonical SMILES |
C1COCCN1C(=S)S.[Na] |
Key on ui other cas no. |
873-58-5 |
Pictograms |
Corrosive; Irritant |
Related CAS |
3581-30-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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